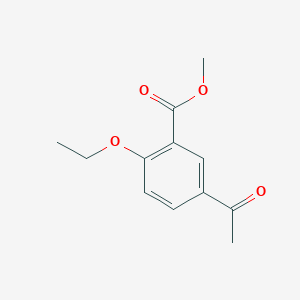

Methyl 5-acetyl-2-ethoxybenzoate

CAS No.: 76310-74-2

Cat. No.: VC8135491

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76310-74-2 |

|---|---|

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | methyl 5-acetyl-2-ethoxybenzoate |

| Standard InChI | InChI=1S/C12H14O4/c1-4-16-11-6-5-9(8(2)13)7-10(11)12(14)15-3/h5-7H,4H2,1-3H3 |

| Standard InChI Key | LZBJJCPKZLIKDB-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)C(=O)C)C(=O)OC |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)C)C(=O)OC |

Introduction

Chemical Identity and Nomenclature

Methyl 5-acetyl-2-ethoxybenzoate is systematically named according to IUPAC guidelines as methyl 5-acetyl-2-ethoxybenzoate, reflecting the positions of its functional groups on the benzene ring . The ethoxy group (-OCHCH) occupies the 2-position, while the acetyl moiety (-COCH) is located at the 5-position. The compound’s molecular formula, , corresponds to a molecular weight of 222.24 g/mol . Synonyms include 5-acetyl-2-ethoxybenzoic acid methyl ester and methyl 2-ethoxy-5-acetylbenzoate, with regulatory identifiers such as EINECS 254-721-2 and UNII 6US6NQJ3TQ .

Structural Comparison to Analogous Compounds

The ethoxy substituent distinguishes this compound from its methoxy counterpart, methyl 5-acetyl-2-methoxybenzoate (CAS RN: 39971-36-3), which has a shorter alkoxy chain . This structural variation influences physicochemical properties such as solubility and boiling point. For instance, the ethoxy group’s larger size enhances lipophilicity compared to methoxy derivatives, a critical factor in pharmacokinetic applications .

Structural Characteristics and Molecular Properties

The compound’s structure features a benzene ring substituted with three functional groups: an ester (-COOCH), an acetyl (-COCH), and an ethoxy (-OCHCH) group. This arrangement is confirmed by spectroscopic data, including NMR and IR spectroscopy, which are consistent with related benzoate esters .

Key Spectral Signatures

-

IR Spectroscopy: Strong absorption bands at approximately 1720 cm (ester C=O stretch) and 1660 cm (acetyl C=O stretch) .

-

NMR: Signals at δ 1.4 ppm (triplet, -OCHCH), δ 3.8–4.1 ppm (quartet, -OCHCH), and δ 2.6 ppm (singlet, acetyl -CH) .

The planar geometry of the benzene ring and the electron-withdrawing effects of the acetyl and ester groups contribute to the compound’s stability and reactivity in electrophilic substitution reactions .

Synthesis and Manufacturing Processes

Primary Synthesis Route

The synthesis of methyl 5-acetyl-2-ethoxybenzoate typically involves a two-step process:

-

Ethoxylation of 5-Acetyl-2-hydroxybenzoic Acid:

The hydroxy group at the 2-position is alkylated using ethyl bromide or ethyl chloride in the presence of a base (e.g., KCO) and a polar aprotic solvent such as dimethylformamide (DMF) . -

Esterification:

The resulting 5-acetyl-2-ethoxybenzoic acid is esterified with methanol under acidic conditions (e.g., HSO) to yield the final product :

Optimization and Yield

Industrial-scale production achieves yields exceeding 85% by employing controlled reaction temperatures (40–65°C) and catalytic agents . For example, a patented method for analogous compounds uses DMF as a solvent and N-chlorosuccinimide (NCS) for halogenation, suggesting adaptable protocols for ethoxy derivatives .

Physicochemical Properties and Analytical Methods

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 222.24 g/mol | |

| Density | 1.2 ± 0.1 g/cm | |

| Melting Point | 62–64°C (lit.) | |

| Boiling Point | 345.4 ± 27.0°C | |

| LogP (Partition Coefficient) | 1.38 |

The compound’s moderate logP value indicates balanced lipophilicity, suitable for penetrating biological membranes in drug delivery systems .

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:water:phosphoric acid, 50:50:0.1) achieves >99% purity .

-

Mass Spectrometry: Molecular ion peak at m/z 222.24 ([M+H]) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Methyl 5-acetyl-2-ethoxybenzoate is a precursor in synthesizing β-adrenergic receptor agonists, such as salmeterol, where its acetyl group facilitates metabolic stability . The ethoxy moiety enhances binding affinity to target receptors compared to methoxy analogs .

Material Science

The compound’s ester and ketone functionalities make it a candidate for polymer cross-linking agents, improving thermal stability in resins and coatings .

| Hazard Category | GHS Classification |

|---|---|

| Skin Irritation | Category 2 (H315) |

| Eye Irritation | Category 2A (H319) |

| Respiratory Irritation | Category 3 (H335) |

Handling requires personal protective equipment (PPE), including gloves and goggles, to prevent contact with skin or eyes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume